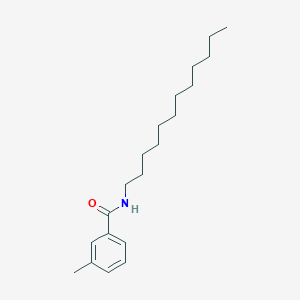
N-dodecyl-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-dodecyl-3-methylbenzamide, also known as DMB, is a synthetic compound that belongs to the class of amides. It is a white solid crystalline powder that is soluble in organic solvents. DMB has been widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
N-dodecyl-3-methylbenzamide interacts with biological membranes and proteins through hydrophobic and hydrogen bonding interactions. It can insert into the lipid bilayer and affect the membrane properties, such as fluidity and permeability. N-dodecyl-3-methylbenzamide can also bind to specific sites on proteins and induce conformational changes or inhibit their activity. The mechanism of action of N-dodecyl-3-methylbenzamide depends on its concentration, the type of membrane or protein, and the experimental conditions.
Biochemical and physiological effects:
N-dodecyl-3-methylbenzamide has been shown to affect the activity of various enzymes and receptors, including acetylcholinesterase, carbonic anhydrase, and G protein-coupled receptors. It can also modulate the function of ion channels, such as potassium channels and nicotinic acetylcholine receptors. N-dodecyl-3-methylbenzamide has been reported to have anti-inflammatory, anticancer, and antimicrobial activities. However, the exact biochemical and physiological effects of N-dodecyl-3-methylbenzamide depend on the specific experimental system and the concentration used.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-dodecyl-3-methylbenzamide has several advantages for lab experiments, such as its high purity, stability, and solubility in organic solvents. It can be easily synthesized and modified to tailor its properties for specific applications. However, N-dodecyl-3-methylbenzamide also has some limitations, such as its potential toxicity and side effects on biological systems. The concentration and duration of N-dodecyl-3-methylbenzamide exposure should be carefully controlled to avoid unwanted effects.
Direcciones Futuras
There are several future directions for N-dodecyl-3-methylbenzamide research. One direction is to investigate its potential as a drug candidate for various diseases, such as cancer, Alzheimer's disease, and bacterial infections. Another direction is to develop new methods for N-dodecyl-3-methylbenzamide synthesis and modification to enhance its properties and applications. Additionally, the use of N-dodecyl-3-methylbenzamide in combination with other compounds or techniques, such as fluorescence resonance energy transfer (FRET) and site-directed mutagenesis, can provide new insights into the structure and function of biological systems.
Métodos De Síntesis
N-dodecyl-3-methylbenzamide can be synthesized by the reaction of dodecylamine and 3-methylbenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction results in the formation of an amide bond between the amine and acid functional groups. The product can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-dodecyl-3-methylbenzamide has been used in various scientific research fields, including biochemistry, biophysics, and pharmacology. It is a useful tool for studying the structure and function of proteins, membranes, and other biological molecules. N-dodecyl-3-methylbenzamide can be used as a fluorescent probe to monitor protein conformational changes, protein-lipid interactions, and membrane fluidity. It can also be used as a surfactant to solubilize hydrophobic compounds and enhance their bioavailability.
Propiedades
Fórmula molecular |
C20H33NO |
|---|---|
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
N-dodecyl-3-methylbenzamide |
InChI |
InChI=1S/C20H33NO/c1-3-4-5-6-7-8-9-10-11-12-16-21-20(22)19-15-13-14-18(2)17-19/h13-15,17H,3-12,16H2,1-2H3,(H,21,22) |
Clave InChI |
TXYLMETUSBLFMP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)C |
SMILES canónico |
CCCCCCCCCCCCNC(=O)C1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-formyl-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289620.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)



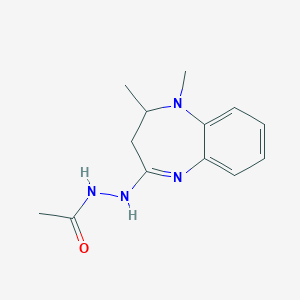
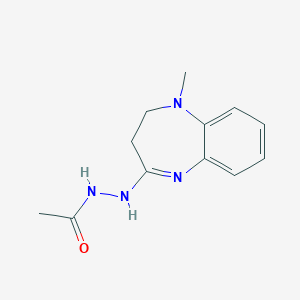
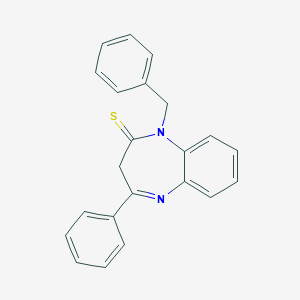
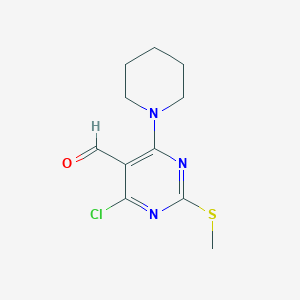
![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)
![3-[(Dimethylamino)methyl]-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-1,3,4-oxadiazole-2-thione](/img/structure/B289636.png)
![Ethyl {[5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289637.png)
![5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289638.png)
![Ethyl {[5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289639.png)